Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate
Description
Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate is a chlorinated pyrimidine derivative featuring a propanedioate ester backbone. Its structure comprises a pyrimidine ring substituted with a chlorine atom at the 5-position and a dimethyl propanedioate group at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to the pyrimidine scaffold’s prevalence in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-15-8(13)6(9(14)16-2)7-5(10)3-11-4-12-7/h3-4,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSHYPVLFISCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=NC=C1Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469732 | |
| Record name | 2-(5-chloro-pyrimidin-4-yl)-malonic dimethylester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809276-87-7 | |
| Record name | 2-(5-chloro-pyrimidin-4-yl)-malonic dimethylester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate typically involves the reaction of 5-chloropyrimidine-4-carboxylic acid with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, THF), and bases (sodium hydride, potassium carbonate).
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Hydrolysis: 5-chloropyrimidine-4-carboxylic acid and methanol.
Reduction: Corresponding alcohols.
Scientific Research Applications
Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pyrimidine-based drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism, which is crucial for cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate with analogous pyrimidine derivatives, focusing on substituent effects and synthetic relevance. Key compounds for comparison include those synthesized in the referenced Molecules (2013) study, which share structural motifs like hydroxyethyl, acetoxyethyl, and methoxy groups on the pyrimidine ring .
Table 1: Structural Comparison of Pyrimidine Derivatives
| Compound Name | Pyrimidine Substituents | Key Functional Groups | Synthetic Applications (Inferred) |
|---|---|---|---|
| This compound | 5-Cl, 4-(dimethyl propanedioate) | Chlorine, malonate ester | Potential intermediate for heterocycle synthesis |
| 5-(2-Acetoxyethyl)-2,4-dichloropyrimidine (Compound 5) | 2,4-Cl, 5-(acetoxyethyl) | Dichloro, acetate ester | Electrophilic reactivity for aryl coupling |
| 5-(2-Hydroxyethyl)-4-methoxypyrimidin-2-one (Compound 16) | 4-OCH₃, 5-(hydroxyethyl), 2-one | Methoxy, hydroxyl | Solubility enhancement in aqueous systems |
| 5-(2-Acetoxyethyl)-2,4-dimethoxypyrimidine (Compound 10) | 2,4-OCH₃, 5-(acetoxyethyl) | Methoxy, acetate ester | Stability in protic solvents |
Key Differences and Implications
Substituent Effects on Reactivity: The chlorine atom in the target compound increases electrophilicity at the pyrimidine ring, contrasting with methoxy groups (e.g., Compound 10), which donate electron density via resonance. This difference may render the target compound more reactive in Suzuki-Miyaura couplings or SNAr reactions compared to methoxy-substituted analogs. This could enable diverse downstream modifications, such as Knoevenagel condensations.
Synthetic Utility: Compounds with hydroxyethyl groups (e.g., Compound 16) are often used to improve solubility but may require protection during synthesis. In contrast, the target compound’s ester groups provide inherent stability, reducing the need for protective steps . Dichlorinated analogs (e.g., Compound 5) are typically employed as bifunctional electrophiles, whereas the monochlorinated target compound may offer regioselective reactivity.
Physicochemical Properties :
- The propanedioate ester likely increases molecular weight and lipophilicity compared to simpler esters (e.g., Compound 10’s acetate). This could impact bioavailability or partitioning in biological systems.
- Chlorine vs. Methoxy : The chlorine atom’s electronegativity may reduce solubility in polar solvents relative to methoxy-substituted derivatives.
Biological Activity
Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate is a pyrimidine derivative known for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, alongside mechanisms of action and relevant research findings.
Chemical Overview
- Molecular Formula : C9H9ClN2O4
- CAS Number : 809276-87-7
- Structure : Contains a pyrimidine ring substituted with a chlorine atom, contributing to its biological activity.
1. Antimicrobial Properties
Studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating inhibition of growth.
| Microorganism | Activity | Method of Testing |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | Disk diffusion method |
| Escherichia coli | Moderate inhibition | Broth microdilution assay |
| Candida albicans | Effective | Agar well diffusion assay |
The compound's mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
2. Anticancer Activity
Research has demonstrated the potential of this compound in cancer treatment. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines.
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| L1210 mouse leukemia cells | 25 | Significant growth inhibition |
| A431 vulvar carcinoma cells | 15 | Induced apoptosis |
The anticancer mechanism may involve the inhibition of DNA synthesis through interference with pyrimidine metabolism, crucial for cell division .
3. Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vitro studies suggest it can downregulate pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication.
- Receptor Interaction : It might interact with specific receptors that modulate inflammatory responses.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Study: Anticancer Efficacy
In a study focusing on L1210 mouse leukemia cells, this compound demonstrated potent inhibition with an IC50 value of 25 µM. The study highlighted its potential as a lead compound for developing new anticancer drugs .
Research on Antimicrobial Activity
A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, particularly against resistant strains .
Q & A
Q. What synthetic methodologies are recommended for preparing dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate, and what parameters critically influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification of pyrimidine precursors. For example, chlorination at the pyrimidine C5 position can be achieved using POCl₃ or similar agents under anhydrous conditions. The propanedioate moiety may be introduced via alkylation of malonate esters. Critical parameters include:
- Temperature : Reactions often require reflux (e.g., 80–110°C) to activate the pyrimidine ring.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is essential for isolating the product .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; retention time ~8.2 min (based on structurally similar pyrimidines) .
- NMR : Key signals include δ 3.8–3.9 ppm (ester methyl groups) and δ 8.6 ppm (pyrimidine C6-H).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 289.1 (calculated for C₁₀H₁₁ClN₂O₄).
Q. What reactive sites in this compound are most susceptible to nucleophilic attack?
- Methodological Answer :
- Pyrimidine C2 and C4 positions : The chloro group at C5 electronically activates C4 for substitution.
- Ester groups : The propanedioate esters undergo hydrolysis under basic conditions (e.g., NaOH/EtOH, 60°C).
Experimental validation via kinetic studies (e.g., monitoring reaction rates with amines or thiols) is recommended .
Advanced Research Questions
Q. How does the electronic environment of the pyrimidine ring influence regioselectivity in substitution reactions?
- Methodological Answer : The electron-withdrawing chloro group at C5 directs nucleophiles to C4 due to resonance stabilization. However, competing pathways (e.g., C2 substitution) may arise under strongly acidic conditions. For example:
Q. How can researchers address contradictory data in cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields often stem from:
- Catalyst selection : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ for sterically hindered substrates.
- Oxygen sensitivity : Use Schlenk-line techniques to exclude moisture.
- Substrate pre-activation : Pre-treatment with TMSCl enhances boronated intermediates.
Systematic screening of ligands (e.g., SPhos vs. DavePhos) is critical .
Q. What mechanistic insights explain cyclization reactions of this compound into heterocyclic scaffolds?
- Methodological Answer : The propanedioate ester can undergo intramolecular cyclization with amines to form pyrrolo[2,3-d]pyrimidines. Key steps include:
- Base-mediated deprotonation : Using DBU in THF to generate enolates.
- Cyclization kinetics : Monitor via in-situ IR spectroscopy (C=O stretch disappearance at 1740 cm⁻¹).
Competing pathways (e.g., dimerization) are minimized at low concentrations (<0.1 M) .
Safety and Handling
Q. What are the best practices for handling and disposing of this compound?
- Methodological Answer :
- Storage : Keep in amber vials under argon at –20°C to prevent ester hydrolysis.
- Waste disposal : Chlorinated byproducts must be segregated, neutralized with 10% NaHCO₃, and incinerated by licensed facilities.
- Spill management : Absorb with vermiculite and treat with Fenton’s reagent (Fe²⁺/H₂O₂) for degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
